6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile
CAS No.:
Cat. No.: VC20383993
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
![6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile -](/images/structure/VC20383993.png)
Specification
Molecular Formula | C8H11NO2 |
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Molecular Weight | 153.18 g/mol |
IUPAC Name | 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile |
Standard InChI | InChI=1S/C8H11NO2/c1-7(2)4-8(5-10-7)6(3-9)11-8/h6H,4-5H2,1-2H3 |
Standard InChI Key | AKJCPBQMNSJPRL-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2(CO1)C(O2)C#N)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile consists of a spiro junction connecting a 1,5-dioxolane ring (five-membered cyclic ether) and a cyclopropane ring (three-membered hydrocarbon). Key structural attributes include:
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Spirocyclic Framework: The spiro center at the 2-position creates a rigid, three-dimensional geometry that influences reactivity and molecular interactions .
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Methyl Substituents: Two methyl groups at the 6,6-positions enhance steric bulk and modulate electronic effects.
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Carbonitrile Group: The nitrile (-C≡N) at the 2-position introduces polarity and serves as a potential site for further chemical modifications.
The molecular formula is inferred as C₉H₁₃NO₂ (molecular weight: 167.21 g/mol), based on comparisons with analogous compounds like 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile (C₈H₁₁NO₂) and ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (C₁₀H₁₆O₄) .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has been documented, established methods for related spirocyclic nitriles suggest plausible routes:
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Cyclization of Diols:
A diol precursor undergoes acid-catalyzed cyclization with a carbonyl compound (e.g., ketone or aldehyde) to form the dioxolane ring, followed by nitrile introduction via nucleophilic substitution or cyanation. -
Spiroannulation:
Transition metal-catalyzed spiroannulation reactions, such as rhodium(II)-mediated cyclopropanation, could construct the cyclopropane ring while preserving the nitrile functionality . -
Post-Functionalization:
Derivatization of pre-existing spirocyclic esters (e.g., ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate ) via hydrolysis and subsequent conversion to the nitrile using reagents like trimethylsilyl cyanide (TMSCN).
Reactivity Profile
The compound’s reactivity is shaped by its functional groups:
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Nitrile Group: Participates in nucleophilic additions, reductions (e.g., to amines), and cycloadditions.
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Ether Linkages: Resistant to basic conditions but susceptible to acid-catalyzed ring-opening.
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Cyclopropane Ring: Prone to strain-driven reactions, including [2+1] cycloadditions or hydrogenation to form propane derivatives .
Physicochemical Properties
Experimental and Predicted Data
The nitrile group enhances solubility in dimethylformamide (DMF) or acetonitrile, while the methyl groups may improve lipid solubility .
Applications and Biological Relevance
Pharmaceutical Intermediates
Spirocyclic nitriles are valued as precursors to bioactive molecules. For example:
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Enzyme Inhibitors: Analogous compounds inhibit angiotensin-converting enzyme (ACE) and hepatitis C virus NS3 protease, suggesting potential antiviral or antihypertensive applications .
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Anticancer Agents: Rigid spiro frameworks may enhance binding to oncogenic targets, as seen in martefragin A derivatives .
Material Science
The compound’s rigidity and functional groups could aid in designing:
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Liquid Crystals: For display technologies.
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Coordination Polymers: Via nitrile-metal interactions.
Comparison with Structural Analogues
Compound Name | Molecular Formula | Key Differences |
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7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile | C₈H₁₁NO₂ | Methyl groups at 7,7-positions |
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C₁₀H₁₆O₄ | Ester group instead of nitrile |
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C₉H₁₄O₄ | Methyl substituent at 2-position |
The 6,6-dimethyl nitrile derivative offers distinct steric and electronic properties compared to these analogues, potentially enabling unique reactivity or bioactivity .
Challenges and Future Directions
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